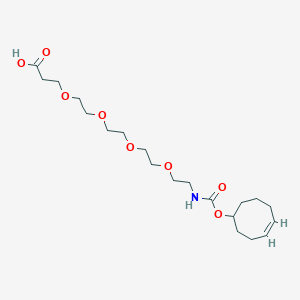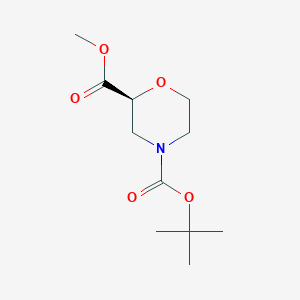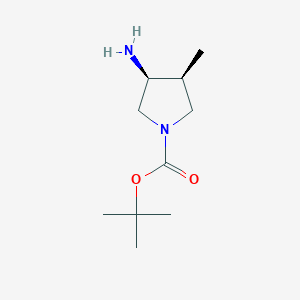
t-Butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate (t-BuFHP) is a synthetic compound with a variety of uses in scientific research. It can be used as a reagent for the synthesis of a variety of compounds, as a building block for peptide synthesis, and as a substrate for various biochemical and physiological processes.
Aplicaciones Científicas De Investigación
T-BuFHP has a variety of applications in scientific research. It can be used as a reagent for the synthesis of a variety of compounds, including peptides, amino acids, and amides. It can also be used as a building block for peptide synthesis, and as a substrate for various biochemical and physiological processes. Additionally, it can be used as an inhibitor of enzymes, such as cytochrome P450, and as an inhibitor of membrane-bound proteins, such as G-protein-coupled receptors.
Mecanismo De Acción
Biochemical Pathways
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and has implications in various biosynthetic and biodegradation pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using t-BuFHP in laboratory experiments is its high reactivity, which allows for rapid and efficient synthesis of a variety of compounds. Additionally, its low toxicity makes it a safe and effective reagent. However, its low solubility in water can limit its use in certain experiments.
Direcciones Futuras
For the use of t-BuFHP include its use in drug discovery, as an inhibitor of enzymes, as an inhibitor of membrane-bound proteins, and as a tool for studying the effects of various compounds on gene expression and signaling pathways. Additionally, its use as a building block for peptide synthesis and as a substrate for various biochemical and physiological processes should be further explored. Further research into its synthesis, mechanism of action, and biochemical and physiological effects could also yield valuable insights into its potential uses.
Métodos De Síntesis
T-BuFHP can be synthesized through a variety of methods. One method is the reaction of 4-fluorobenzaldehyde and t-butylhydroxylamine in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields t-BuFHP in good to excellent yields. Other methods of synthesis include the reaction of 4-fluorobenzaldehyde and t-butylhydroxylamine in the presence of a base catalyst, such as sodium hydroxide, or the reaction of 4-fluorobenzaldehyde and t-butylamine in the presence of an acid catalyst.
Propiedades
IUPAC Name |
tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAKOAFETOZBLC-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (3R,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![t-Butyl N-[(3S,4R)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6361191.png)
![2-(1-(Cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B6361199.png)
![(3R,6S)-5-[(t-Butoxy)carbonyl]-1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6361205.png)




